Ácido 3,5-di-terc-butilbenzoico

Descripción general

Descripción

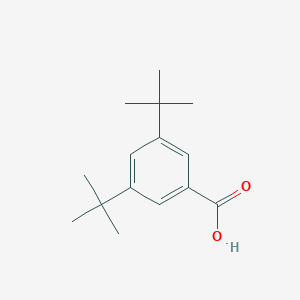

3,5-Di-tert-butylbenzoic acid (DTBA) is a synthetic organic compound belonging to the class of aromatic compounds known as benzoic acids. It is a white crystalline solid with a molecular formula of C13H20O2. DTBA is widely used in the synthesis of various organic compounds, including pharmaceuticals and other biologically active compounds. It is also used as a preservative in food and cosmetics. DTBA has a wide range of applications in the fields of medicinal chemistry and biochemistry.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

Ácido 3,5-di-terc-butilbenzoico: se utiliza en la síntesis orgánica, particularmente en la preparación de sulfato de 5,5-di-terc-butil-anilinio . Este compuesto sirve como precursor en varias reacciones orgánicas, permitiendo la síntesis de moléculas complejas para la investigación y el desarrollo en química orgánica.

Ciencia de los Materiales

En la ciencia de los materiales, se exploran los derivados de este compuesto por su potencial para crear nuevos materiales poliméricos. Su estructura robusta, debido a los voluminosos grupos terc-butilo, lo convierte en un candidato para modificar las propiedades de los polímeros, lo que podría conducir a materiales con una mayor estabilidad y durabilidad .

Ciencia Ambiental

La investigación en ciencia ambiental ha investigado el uso de This compound en el desarrollo de sensores y absorbentes ambientales. Sus propiedades químicas podrían aprovecharse para detectar o capturar contaminantes, ayudando en los esfuerzos de monitoreo y limpieza ambiental .

Industria Alimentaria

Si bien no se utiliza directamente en productos alimenticios, This compound puede tener aplicaciones en la tecnología de envasado de alimentos. Su potencial para ser incorporado en materiales de envasado para mejorar sus cualidades protectoras contra la oxidación y la humedad podría ser un área de interés para extender la vida útil de los productos alimenticios .

Cosmética

En la industria cosmética, el ácido podría estudiarse por sus propiedades antioxidantes. Los antioxidantes son cruciales en las formulaciones cosméticas para prevenir la degradación del producto y extender la vida útil. La estructura del compuesto sugiere que podría ser un estabilizador eficaz en varios productos cosméticos .

Sector Energético

El sector energético podría beneficiarse de las aplicaciones potenciales del compuesto en la tecnología de baterías. Su estabilidad química y resistencia a la oxidación lo convierten en un candidato para su uso en soluciones de electrolitos o como parte de los materiales del electrodo en las baterías .

Electrónica

This compound: podría encontrar aplicaciones en la industria electrónica, particularmente en el desarrollo de materiales electrónicos. Sus propiedades aislantes y estabilidad térmica podrían ser valiosas para crear componentes que requieren alta resistencia a las corrientes eléctricas y al calor .

Medicina

Aunque no se mencionan aplicaciones específicas en medicina en los resultados de la búsqueda, los compuestos como This compound a menudo desempeñan un papel en la investigación farmacéutica. Pueden utilizarse para sintetizar intermediarios para el desarrollo de fármacos o como parte de la biblioteca de compuestos para el cribado de alto rendimiento en el descubrimiento de fármacos .

Safety and Hazards

3,5-Di-tert-butylbenzoic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Mecanismo De Acción

Mode of Action

The compound’s structure, which includes two tert-butyl groups and a carboxylic acid group, suggests it may interact with its targets through hydrophobic interactions and hydrogen bonding .

Biochemical Pathways

Without identified targets, it’s challenging to determine the specific biochemical pathways affected by 3,5-Di-tert-butylbenzoic acid. It’s worth noting that benzoic acid derivatives can participate in various biochemical processes, potentially influencing pathways related to cellular metabolism and signaling .

Pharmacokinetics

The compound’s hydrophobic nature suggests it may have low water solubility, potentially affecting its absorption and distribution .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3,5-Di-tert-butylbenzoic acid. For instance, the compound’s ionization state and thus its reactivity can be affected by pH .

Propiedades

IUPAC Name |

3,5-ditert-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-14(2,3)11-7-10(13(16)17)8-12(9-11)15(4,5)6/h7-9H,1-6H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTSLPBQVXUAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

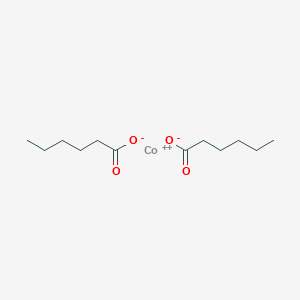

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167341 | |

| Record name | 3,5-Bis(tert-butyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16225-26-6 | |

| Record name | 3,5-Bis(1,1-dimethylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16225-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(tert-butyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016225266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(tert-butyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(tert-butyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the bulky tert-butyl groups in 3,5-di-tert-butylbenzoic acid?

A1: The presence of the two tert-butyl groups in 3,5-di-tert-butylbenzoic acid leads to interesting steric effects. [] These bulky groups can influence the reactivity of the molecule, for example, by accelerating reactions like the Schmidt reaction due to steric assistance. Additionally, the tert-butyl groups can affect the molecule's binding affinity to targets, which is relevant in drug design. []

Q2: How do substituents on the benzene ring of 3,5-di-tert-butylbenzoic acid affect its acidity?

A2: Research has shown that the presence of halogens (chlorine, bromine, iodine) at the 2-position of the benzene ring in 3,5-di-tert-butylbenzoic acid leads to an unexpected increase in the dissociation constant (pKa) of the acid. [, ] This effect might be explained by the electronic interactions between the halogen substituents and the carboxyl group.

Q3: Has 3,5-di-tert-butylbenzoic acid been used in the synthesis of any biologically active compounds?

A3: Yes, 3,5-di-tert-butylbenzoic acid serves as a crucial starting material in the synthesis of ALRT1550 (also known as (2E,4E,6E)-7-(3,5-di-tert-butylphenyl)-3-methylocta-2,4,6-trienoic acid). [] ALRT1550 is a potent retinoic acid receptor ligand with antiproliferative properties, currently undergoing clinical trials for chemotherapy.

Q4: Can 3,5-di-tert-butylbenzoic acid act as a ligand in coordination chemistry?

A4: Absolutely. Research shows that 3,5-di-tert-butylbenzoic acid can act as a ligand, forming polynuclear complexes with various metal ions like cobalt(II). [] Additionally, it has been used to synthesize heterometallic trinuclear complexes with cadmium, cobalt, and copper. [] This property makes it valuable in developing new materials with unique magnetic properties.

Q5: Is there structural information available for 3,5-di-tert-butylbenzoic acid?

A5: Yes, the crystal structure of 3,5-di-tert-butylbenzoic acid (DTBB) has been determined. [] This information is crucial in understanding the molecule's physical properties and potential applications in various fields.

Q6: Are there any reported methods for synthesizing derivatives of 3,5-di-tert-butylbenzoic acid?

A6: Researchers have successfully synthesized various chlorinated derivatives of 3,5-di-tert-butylbenzene using 3,5-di-tert-butylacetanilide and 3,5-di-tert-butylbenzoic acid as starting materials. [] This showcases the versatility of 3,5-di-tert-butylbenzoic acid as a building block for synthesizing more complex molecules.

Q7: What are the potential applications of 3,5-di-tert-butylbenzoic acid and its derivatives?

A7: Given its structural features and reactivity, 3,5-di-tert-butylbenzoic acid holds potential for various applications:

- Ligand in coordination chemistry: Its ability to form complexes with metal ions can be utilized in developing new materials with tailored magnetic properties. [, ]

- Building block for organic synthesis: It serves as a precursor for synthesizing more complex molecules, including biologically active compounds like ALRT1550. []

- Catalyst or reagent: Its steric properties may offer advantages in specific reactions, potentially leading to new catalytic applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)

![4-Hydrazinothieno[3,2-d]pyrimidine](/img/structure/B92677.png)

![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)